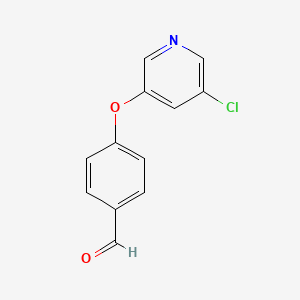
4-(5-Chloropyridin-3-yl)oxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is an organic compound that features a benzaldehyde moiety linked to a chloropyridine ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde can be achieved through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of 5-chloropyridine with a halogenated benzaldehyde under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously removed and purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Chloropyridin-3-yl)oxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products
Oxidation: 4-(5-Chloropyridin-3-yl)oxybenzoic acid.
Reduction: 4-(5-Chloropyridin-3-yl)oxybenzyl alcohol.
Substitution: 4-(5-Aminopyridin-3-yl)oxybenzaldehyde.
Aplicaciones Científicas De Investigación
4-(5-Chloropyridin-3-yl)oxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromopyridin-3-yl)oxybenzaldehyde
- 4-(5-Fluoropyridin-3-yl)oxybenzaldehyde
- 4-(5-Methylpyridin-3-yl)oxybenzaldehyde
Uniqueness
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can be a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H8ClNO2 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
4-(5-chloropyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-12(7-14-6-10)16-11-3-1-9(8-15)2-4-11/h1-8H |
Clave InChI |
NQXXCSJNJICNGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OC2=CC(=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


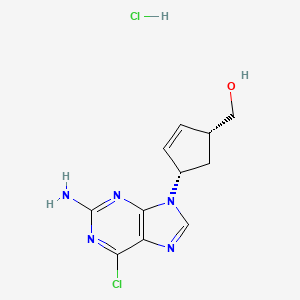
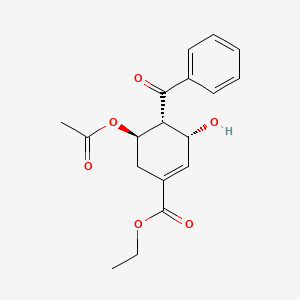
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
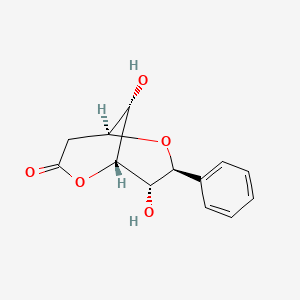
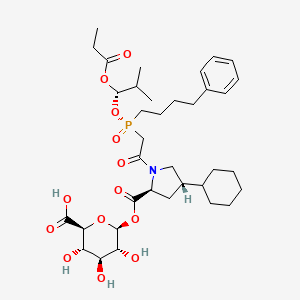
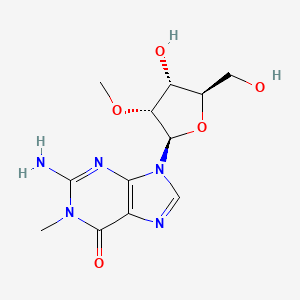
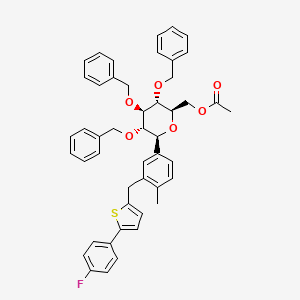
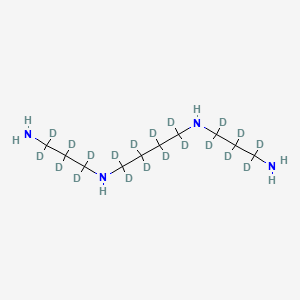


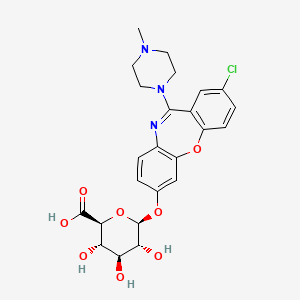

methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)

